molecular formula C4H4N2OS B1620076 4-Isothiazolecarboxamide CAS No. 24340-75-8

4-Isothiazolecarboxamide

Cat. No.: B1620076
CAS No.: 24340-75-8
M. Wt: 128.15 g/mol
InChI Key: BEPMYBTTZSNHPS-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxamide is a heterocyclic compound . It’s part of the isothiazole family, which are known for their interesting electronic, mechanical, and biological properties .

Scientific Research Applications

Synthesis Applications

4-Isothiazolecarboxamide derivatives are utilized in various synthetic processes. Kumar et al. (2012) reported the synthesis of 2-phenyl-4,5-substituted oxazoles, where this compound derivatives play a role in the intramolecular copper-catalyzed cyclization, leading to novel β-(methylthio)enamides (Kumar et al., 2012). Similarly, Wang et al. (2014) described an efficient method for synthesizing 5-Aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, indicating its significance in the field of synthetic chemistry (Wang et al., 2014).

Corrosion Inhibition

A noteworthy application of this compound derivatives is in corrosion inhibition. Studies like those conducted by Lagrenée et al. (2002) and Fouda and Ellithy (2009) highlight their effectiveness in preventing corrosion in various metals, including mild steel and stainless steel, in acidic environments (Lagrenée et al., 2002); (Fouda & Ellithy, 2009).

Antimicrobial and Anticancer Properties

Isothiazole derivatives, including this compound, are prominent in antimicrobial and anticancer research. Chen et al. (2017) demonstrated the antimicrobial activity of novel naphthalimide aminothiazoles, with certain derivatives showing significant inhibitory activity against bacteria and fungi (Chen et al., 2017). In the field of oncology, Aliabadi et al. (2010) synthesized 2-phenylthiazole-4-carboxamide derivatives with potential cytotoxic effects against various human cancer cell lines (Aliabadi et al., 2010).

Metal Complex Synthesis and Catalysis

Kletskov et al. (2019) discussed the role of isothiazoles, including this compound, in the synthesis of biologically active substances and ligands for metal complexes. This highlights their importance in developing new drugs and plant protection chemicals, as well as their use in 'green chemistry' applications (Kletskov et al., 2019).

Biochemical and Photophysical Applications

In biochemical research, Rodembusch et al. (2005) synthesized benzazole isothiocyanate fluorescent dyes, including derivatives of this compound, for labeling proteins like bovine serum albumin (BSA). These dyes are significant for their high photostability and potential in protein analysis (Rodembusch et al., 2005).

Properties

IUPAC Name

1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPMYBTTZSNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341626
Record name 4-Isothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-75-8
Record name 4-Isothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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